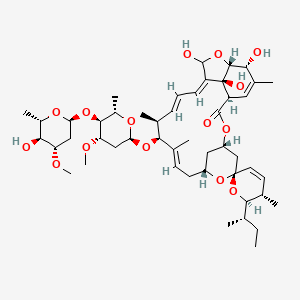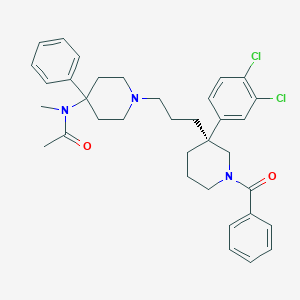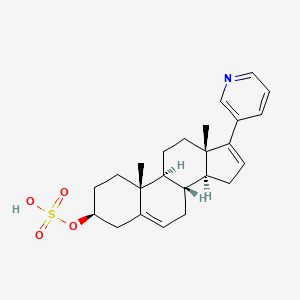![molecular formula C93H173N5O20S5 B10855434 2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)
2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5A2-SC8 is a degradable lipid-like compound, specifically an ester-based dendrimer, used primarily for the delivery of small RNAs. It has a molecular weight of 1841.72 and a chemical formula of C93H173N5O20S5 . This compound is notable for its ability to facilitate the delivery of small RNAs, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5A2-SC8 is synthesized through a series of reactions involving ester-based dendrimers containing ionizable amino groups. The synthesis process involves the screening of a large library of more than 1500 ester-based dendrimers to identify the optimal formulation . The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of the dendrimer is formed through a series of condensation reactions.
Attachment of Lipid Tails: The lipid tails are attached to the core structure through esterification reactions.
Introduction of Ionizable Amino Groups: Ionizable amino groups are introduced to the dendrimer structure to enhance its ability to deliver small RNAs.
Industrial Production Methods
The industrial production of 5A2-SC8 involves scalable synthetic chemistry and established engineering formulation methods. The production process includes the preparation of multiple classes of lipid nanoparticles (LNPs) using techniques such as pipette, vortex, and microfluidic mixing methods . These methods ensure the consistent quality and efficiency of the compound for research applications.
Chemical Reactions Analysis
Types of Reactions
5A2-SC8 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the compound.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized lipid derivatives, while reduction reactions may yield reduced lipid forms.
Scientific Research Applications
5A2-SC8 has a wide range of scientific research applications, including:
Chemistry: Used as a carrier for small RNA delivery in chemical research.
Biology: Facilitates the delivery of small RNAs in biological studies, including gene silencing and gene editing.
Industry: Utilized in the production of lipid nanoparticles for various industrial applications.
Mechanism of Action
The mechanism of action of 5A2-SC8 involves its ability to deliver small RNAs to target cells. The compound forms lipid nanoparticles that encapsulate the small RNAs, protecting them from degradation and facilitating their delivery to specific cells . The ionizable amino groups in the dendrimer structure enhance the compound’s ability to interact with cellular membranes, promoting the uptake of the encapsulated small RNAs .
Comparison with Similar Compounds
Similar Compounds
TT3: Another lipid-like compound used for small RNA delivery.
A18-Iso5-2 DC18: A lipid-based nanoparticle used for mRNA delivery.
DLin-MC3-DMA (MC3): An ionizable cationic lipid used for mRNA delivery.
Uniqueness of 5A2-SC8
5A2-SC8 is unique due to its specific structure, which includes three tertiary amine heads and five lipid tails. This structure enhances its ability to deliver small RNAs efficiently and effectively . Additionally, the compound’s degradable nature makes it suitable for therapeutic applications, as it minimizes potential toxicity and side effects .
Properties
Molecular Formula |
C93H173N5O20S5 |
|---|---|
Molecular Weight |
1841.7 g/mol |
IUPAC Name |
2-[3-[2-[2-[2-[2-[bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate |
InChI |
InChI=1S/C93H173N5O20S5/c1-11-16-21-26-31-36-69-119-74-79(6)89(104)114-64-59-109-84(99)41-50-96(51-42-85(100)110-60-65-115-90(105)80(7)75-120-70-37-32-27-22-17-12-2)55-46-94-48-57-98(54-45-88(103)113-63-68-118-93(108)83(10)78-123-73-40-35-30-25-20-15-5)58-49-95-47-56-97(52-43-86(101)111-61-66-116-91(106)81(8)76-121-71-38-33-28-23-18-13-3)53-44-87(102)112-62-67-117-92(107)82(9)77-122-72-39-34-29-24-19-14-4/h79-83,94-95H,11-78H2,1-10H3 |
InChI Key |
BYWPQQOQVPVCTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC(C)C(=O)OCCOC(=O)CCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCNCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCNCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)
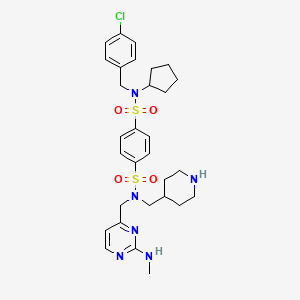
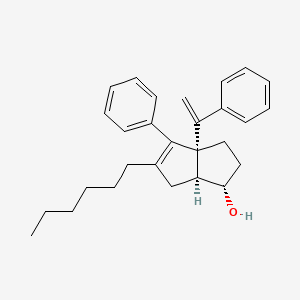
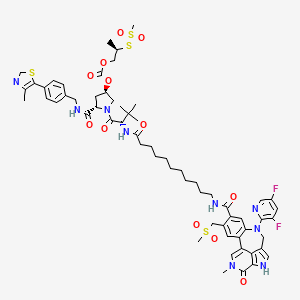


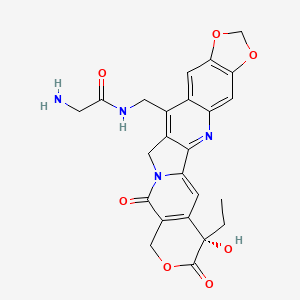
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)
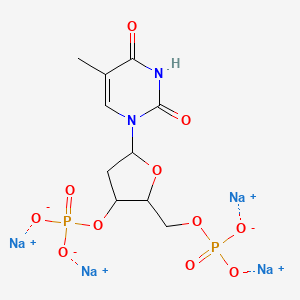

![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
